molecular formula C15H13NO4 B8732034 3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID

3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID

Cat. No. B8732034
M. Wt: 271.27 g/mol
InChI Key: JQBKIISNFMAQGE-UHFFFAOYSA-N
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Patent
US05280015

Procedure details

m-Aminobenzoic acid (2.94 g, 21 mmol) was suspended in 50 ml of methanol and treated with carbobenzoxy chloride (3.0 ml, 21 mmol). The mixture was sonicated for 10 min and water was added resulting in the crystallization of the product, 3-(benzyloxycarbonylamino)benzoic acid, (mp 218-219° C.), obtained in 67% yield. C, H, and N analysis: calc. 66.41% C, 4.83% H, 5.16% N; found 66.30% C, 4.82% H, 5.20% N.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:11](Cl)([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12].O>CO>[CH2:14]([O:13][C:11]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])=[O:12])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sonicated for 10 min
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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